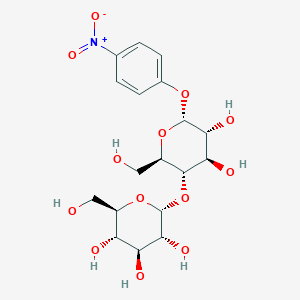

4-Nitrophenyl a-D-maltopyranoside

Description

Fundamental Role as a Chromogenic Substrate for Glycosylhydrolases

The primary function of 4-nitrophenyl α-D-maltopyranoside in enzymology is to serve as a chromogenic substrate for a specific class of enzymes known as glycosylhydrolases. scbt.comgbiosciences.com These enzymes catalyze the hydrolysis of glycosidic bonds that link carbohydrate units.

The mechanism of action is straightforward yet effective. In its intact form, 4-nitrophenyl α-D-maltopyranoside is a colorless compound. sigmaaldrich.com When an enzyme with the appropriate specificity, such as an α-glucosidase or α-maltosidase, is present, it recognizes the α-glycosidic linkage between the maltose (B56501) and the 4-nitrophenyl group. The enzyme then catalyzes the cleavage of this bond, resulting in the release of maltose and 4-nitrophenol (B140041).

Under alkaline pH conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color. caymanchem.com The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, and thus to the activity of the enzyme. This color change can be accurately measured using a spectrophotometer, typically at a wavelength of 405 nm. caymanchem.commedchemexpress.com This allows for a quantitative assay of enzyme activity.

This compound has been instrumental in studying enzymes like α-glucosidases and in the search for their inhibitors. It has also been used to characterize other enzymes such as glucansucrases. caymanchem.com The use of this substrate provides a reliable and continuous assay method, facilitating kinetic studies and the screening of enzyme libraries or inhibitor compounds.

Physical and Chemical Properties of 4-Nitrophenyl α-D-maltopyranoside

| Property | Value |

| Molecular Formula | C18H25NO13 |

| Molecular Weight | 463.39 g/mol scbt.com |

| Melting Point | 145-146 °C |

| Appearance | Powder sigmaaldrich.com |

| Solubility | Soluble in water. sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.com |

Applications of 4-Nitrophenyl α-D-maltopyranoside in Enzyme Assays

| Enzyme | Source Organism Examples | Application |

| α-Glucosidase | Yeast, Plants, Bacteria | Measurement of enzyme activity and screening for inhibitors. |

| α-Maltosidase | Not specified | Chromogenic substrate for detecting α-maltosidase activity. scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Glycosylhydrolase Research and Enzyme Assays

Utility in Alpha-Maltosidase Activity Determination

4-Nitrophenyl α-D-maltopyranoside is widely recognized as a chromogenic substrate for α-maltosidase. scbt.com The enzymatic hydrolysis of this compound by α-maltosidase releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically. This colorimetric assay provides a straightforward and sensitive method for determining the activity of α-maltosidase. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity, allowing for precise kinetic studies.

Exploration of Other Maltose-Hydrolyzing Glycosylhydrolases as Substrates

Beyond its primary use with α-maltosidase, 4-nitrophenyl α-D-maltopyranoside and its derivatives are instrumental in studying a broader range of maltose-hydrolyzing enzymes.

While traditional methods for measuring seminal plasma maltase activity relied on maltose (B56501) as a substrate, which was often time-consuming and lacked specificity, the use of synthetic substrates like p-nitrophenol-alpha-D-glucopyranoside has enabled more accurate and rapid determination of this enzyme's activity. nih.gov This approach allows for the hydrolysis of the substrate to p-nitrophenol at a constant rate under optimal incubation conditions. nih.gov

4-Nitrophenyl α-D-maltopyranoside has been employed in the analytical study of alpha-glucosidases from various sources, including yeast, plants, and bacteria, providing insights into their substrate specificities. It is a valuable tool for identifying inhibitors of alpha-glucosidase and related enzymatic activities. The enzymatic cleavage of 4-nitrophenyl α-D-glucopyranoside by α-glucosidase releases p-nitrophenol, which can be quantified by colorimetric detection at 405 nm to measure enzyme activity. caymanchem.commedchemexpress.com

Interestingly, certain β-maltosides, such as p-nitrophenyl-β-D-maltoside, have been successfully used as substrates for assaying neutral α-glucosidase from human kidney and urine, with the aid of a β-glucosidase as an auxiliary enzyme. nih.gov This method proved to be more sensitive than conventional assays using corresponding α-glucosides. nih.gov In contrast, β-glucosidase itself can be assayed using p-nitrophenyl-β-D-glucopyranoside, where the enzyme hydrolyzes the substrate to release p-nitrophenol. nih.gov

Detection and Quantification of Glycosylhydrolase Activities in Biological Samples

The use of 4-nitrophenyl-based substrates extends to the detection and quantification of glycosylhydrolase activities in various biological samples. For instance, a colorimetric assay using 4-nitrophenyl-substrates in a 96-well microtiter plate format has been developed for measuring glycosidase activity from bacteria, yeast, and higher eukaryotes. researchgate.net This method allows for the characterization of enzyme properties and the determination of kinetic parameters. researchgate.net

Furthermore, a routine assay for α-amylase has been developed using a protected form of a similar substrate, 4-nitrophenyl-1,4-α-D-maltoheptaoside, in a coupled reaction with a bacterial α-glucosidase. nih.gov This method allows for the continuous monitoring of the reaction by measuring the increase in absorbance at 405 nm. nih.gov The assay is robust, sensitive, and can determine catalytic concentrations significantly higher than the upper reference limit without the need for dilution. nih.gov

Contribution to Fundamental Studies of Carbohydrate Metabolism

The application of 4-nitrophenyl α-D-maltopyranoside and related compounds has significantly contributed to the fundamental understanding of carbohydrate metabolism. These substrates have been instrumental in characterizing the substrate specificities of key digestive enzymes like human maltase-glucoamylase and sucrase-isomaltase. nih.gov By examining the kinetic parameters of these enzymes with substrates like maltose, isomaltose, and p-nitrophenyl α-D-glucopyranoside, researchers can elucidate the preferences and mechanisms of these crucial enzymes in breaking down dietary carbohydrates. nih.gov

The ability to assay a wide range of glycosidases with high sensitivity and specificity using these chromogenic substrates has advanced research into their physiological and pathological roles. researchgate.net This includes their involvement in diseases such as diabetes, where α-glucosidase inhibitors are a therapeutic target.

Mechanistic and Kinetic Investigations of 4 Nitrophenyl α D Maltopyranoside Hydrolysis

Enzymatic Reaction Pathways and Product Release Dynamics

The enzymatic hydrolysis of 4-nitrophenyl α-D-maltopyranoside by glycosylhydrolases proceeds through the cleavage of the glycosidic bond between the maltose (B56501) moiety and the 4-nitrophenyl group. This reaction typically follows a two-step mechanism. In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the substrate, leading to the formation of a glycosyl-enzyme intermediate and the release of the first product, 4-nitrophenol (B140041). acs.org The second step involves the hydrolysis of the glycosyl-enzyme intermediate by a water molecule, which regenerates the free enzyme and releases the second product, maltose.

Determination of Glycosylhydrolase Kinetic Parameters (Vmax, Km, kcat)

The kinetic parameters of an enzyme provide quantitative measures of its catalytic efficiency and its affinity for a substrate. For the hydrolysis of 4-nitrophenyl α-D-maltopyranoside, these parameters, including the maximum velocity (Vmax), the Michaelis constant (Km), and the catalytic constant (kcat), are fundamental to understanding enzyme function.

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) for many enzyme-catalyzed reactions can be described by the Michaelis-Menten equation. chegg.com This model assumes the formation of a non-covalent enzyme-substrate complex (ES) that can either dissociate back to the free enzyme and substrate or proceed to form the product and free enzyme. chegg.com

The Michaelis-Menten equation is given by:

v = (Vmax * [S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity at saturating substrate concentrations.

[S] is the substrate concentration.

Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is often used as a measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

By measuring the initial rates of 4-nitrophenyl α-D-maltopyranoside hydrolysis at various substrate concentrations, the values of Vmax and Km can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. csic.es

The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, provides a linear graphical method for determining kinetic parameters. nih.govresearchgate.net The equation for the Lineweaver-Burk plot is:

1/v = (Km/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v against 1/[S], a straight line is obtained. researchgate.net The y-intercept of this line is equal to 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. This method is widely used for analyzing enzyme kinetics, including the hydrolysis of 4-nitrophenyl α-D-maltopyranoside, due to its straightforward graphical interpretation. nih.govresearchgate.netresearchgate.net

Once Vmax is determined, the catalytic constant, kcat , can be calculated using the following equation:

kcat = Vmax / [E]t

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Source |

| β-glucosidase (from Trichoderma reesei) | p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | - | nih.gov |

| β-glucosidase (from Trichoderma reesei) | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | - | nih.gov |

| β-glucosidase (from Trichoderma reesei) | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | nih.gov |

| Sweet almond β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 0.22 | 44.44 | 57.78 | researchgate.net |

Substrate Specificity Profiling for Alpha-Maltosidases

While 4-nitrophenyl α-D-maltopyranoside is a valuable tool, understanding an enzyme's preference for different substrates is crucial for defining its biological role. Substrate specificity profiling involves comparing the kinetic parameters of an enzyme with a range of different substrates. For alpha-maltosidases, this would involve testing various α-linked oligosaccharides and other synthetic substrates.

For instance, an alpha-amylase assay using a related substrate, 4,6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside, has been evaluated. nih.gov The protective ethylidene group on this substrate prevents hydrolysis by the auxiliary enzyme α-glucosidase, highlighting how modifications to the substrate structure can be used to probe the specificity of different glycosylhydrolases. nih.gov Comparing the hydrolysis rates and kinetic parameters for 4-nitrophenyl α-D-maltopyranoside with other substrates, such as maltose itself or longer malto-oligosaccharides, allows researchers to characterize the active site architecture and the specific interactions that govern substrate binding and catalysis. nih.gov

Elucidation of Glycosylhydrolase Reaction Mechanisms

The hydrolysis of glycosides can proceed through different mechanisms depending on factors like pH. chemrxiv.orgchemrxiv.org Systematic studies of the pH-rate profile for the hydrolysis of related compounds like 4-nitrophenyl β-D-glucoside have revealed multiple mechanistic pathways. chemrxiv.orgchemrxiv.orgchemrxiv.org

At low pH, hydrolysis often proceeds via specific acid catalysis, where the reaction requires the formation of the conjugate acid of the substrate. chemrxiv.orgchemrxiv.org In the neutral or pH-independent region, the mechanism may involve general catalysis with a water molecule acting as the nucleophile in a dissociative mechanism. chemrxiv.orgchemrxiv.org Under basic conditions, mechanisms can include bimolecular nucleophilic substitution or neighboring group participation. chemrxiv.orgchemrxiv.orgacs.org

For glycosylhydrolases, the reaction mechanism typically involves a retaining or inverting mechanism, which describes the stereochemistry at the anomeric carbon of the product relative to the substrate. This is determined by the positioning of catalytic residues within the enzyme's active site. The study of enzyme variants and the use of kinetic isotope effects can provide detailed insights into the transition state of the reaction and the specific roles of active site amino acids. acs.org For example, an inverse kinetic isotope effect can indicate the formation of a conjugate acid of the substrate is necessary for the reaction to proceed. chemrxiv.orgchemrxiv.org

Research on Glycosylhydrolase Inhibition and Modulators Using 4 Nitrophenyl α D Maltopyranoside As Probe

Identification and Characterization of Alpha-Maltosidase Inhibitors

4-Nitrophenyl α-D-maltopyranoside is widely employed as a substrate in assays designed to discover and characterize inhibitors of α-maltosidase and other α-glucosidases. chemsynlab.com The principle of these assays is based on measuring the reduction in enzyme activity in the presence of a potential inhibitor.

In a typical screening setup, the enzyme is incubated with the substrate (PNPM) and various concentrations of a test compound. The rate of 4-nitrophenol (B140041) release is monitored over time. A decrease in the rate of color development compared to a control reaction without the inhibitor indicates that the test compound has inhibitory activity. This approach allows for the efficient screening of large libraries of natural or synthetic compounds to identify potential therapeutic agents, such as those for managing metabolic disorders. chemsynlab.com For instance, the inhibitory effects of various plant extracts or newly synthesized molecules on α-glucosidase can be rapidly assessed using this method. pubcompare.airesearchgate.net

Kinetic and Mechanistic Studies of Enzyme Inhibition

Beyond simple identification, 4-Nitrophenyl α-D-maltopyranoside is crucial for detailed kinetic studies that determine the potency and mechanism of action of an inhibitor.

The potency of an enzyme inhibitor is commonly quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is determined experimentally by measuring the enzyme's activity across a range of inhibitor concentrations while keeping the substrate concentration constant. edx.org The resulting data are plotted as a dose-response curve, from which the IC50 value is calculated. bath.ac.uknih.gov However, IC50 values are dependent on the experimental conditions, particularly the substrate concentration used in the assay. edx.orgyoutube.com This can make it difficult to compare results between different studies or laboratories. ncifcrf.gov

The Ki , or inhibition constant, is the dissociation equilibrium constant for the enzyme-inhibitor complex. edx.org It represents a true measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration. youtube.comncifcrf.gov A lower Ki value signifies a more potent inhibitor. The Ki can be determined through detailed kinetic experiments or calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. youtube.com

Table 1: Illustrative Dose-Response Data for an α-Glucosidase Inhibitor This interactive table provides example data showing the effect of increasing inhibitor concentration on enzyme activity, as measured by the hydrolysis of 4-Nitrophenyl α-D-maltopyranoside.

| Inhibitor Concentration (µM) | Enzyme Activity (% of Control) | % Inhibition |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 5 | 60 | 40 |

| 10 | 50 | 50 |

| 25 | 30 | 70 |

| 50 | 15 | 85 |

Table 2: Example Inhibition Constants for α-Glucosidase Inhibitors This table presents hypothetical kinetic data for different inhibitors, illustrating how IC50 and Ki values are reported. Acarbose is included as a known reference inhibitor.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| Inhibitor A | 15.5 | 7.8 | Competitive |

| Inhibitor B | 25.2 | 25.2 | Non-competitive |

| Inhibitor C | 40.8 | 20.4 | Competitive |

| Acarbose | 5.0 | 2.1 | Competitive |

Understanding how an inhibitor interacts with an enzyme is critical for drug development. Kinetic studies using varying concentrations of both the inhibitor and the substrate, 4-Nitrophenyl α-D-maltopyranoside, allow researchers to determine the mechanism of inhibition. embrapa.br

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Kinetically, a competitive inhibitor increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing substrate concentration. It results in a decrease in Vmax without changing the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. It leads to a decrease in both Vmax and Km.

By analyzing graphical representations of the kinetic data, such as Lineweaver-Burk or Dixon plots, scientists can distinguish between these different modes of inhibition and gain a deeper understanding of the inhibitor's interaction with the target enzyme. embrapa.br

Role in the Discovery and Development of Glycosylhydrolase Modulators

The use of 4-Nitrophenyl α-D-maltopyranoside extends beyond basic research into the realm of drug discovery and development. Glycosylhydrolase inhibitors are a key therapeutic strategy for several diseases, most notably type 2 diabetes, where α-glucosidase inhibitors delay carbohydrate digestion and reduce postprandial blood glucose levels. chemsynlab.comresearchgate.net

Assays using PNPM and related substrates are fundamental to high-throughput screening (HTS) campaigns, where thousands of compounds are rapidly tested for their ability to inhibit a target enzyme. ncifcrf.gov The simplicity and reliability of this colorimetric assay make it ideal for automation. Compounds that show significant inhibitory activity in these initial screens are then selected for more detailed kinetic analysis, as described above, to confirm their potency and mechanism of action. nih.gov Therefore, 4-Nitrophenyl α-D-maltopyranoside is a cornerstone tool that facilitates the entire pipeline of modulator discovery, from initial hit identification to lead optimization and the characterization of potential new drugs. chemsynlab.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced 4-Nitrophenyl α-D-Maltopyranoside Derivatives for Specialized Research

The core structure of 4-Nitrophenyl α-D-maltopyranoside is being systematically modified to create a new generation of substrates with tailored properties for specialized research applications. These advanced derivatives are designed to offer improved performance in terms of specificity for particular amylase isoenzymes, enhanced stability, and suitability for use in coupled enzyme assays.

One key area of development is the synthesis of "blocked" or "protected" oligosaccharide substrates. These modifications are strategically introduced to prevent the direct action of certain enzymes, thereby allowing for more specific and controlled assays. For instance, ethylidene-blocked 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7) has been developed for routine α-amylase assays. nih.govmedchemexpress.com In this derivative, the non-reducing end of the maltoheptaoside chain is blocked by an ethylidene group. This protection prevents the substrate from being cleaved by α-glucosidase, which is often used as an auxiliary enzyme in coupled assays. The α-amylase in a sample first hydrolyzes the EPS-G7, and then the α-glucosidase acts on the newly generated fragments, ultimately releasing 4-nitrophenol (B140041) for colorimetric detection. nih.gov This approach leads to a robust and sensitive assay with reduced interference from other components in the sample. nih.gov

Similarly, derivatives with other modifications, such as benzyl (B1604629) groups, have been synthesized. An example is a benzyl-modified 4-nitrophenyl-α-D-maltopentaoside , where a benzyl group is attached to the non-reducing end glucose residue. This modification also serves to block the action of auxiliary enzymes like glucoamylase and α-glucosidase, ensuring that the initial cleavage is specifically due to α-amylase activity.

Another strategy involves the introduction of different chemical moieties to the nitrophenyl group to fine-tune the substrate's properties. For example, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) has been developed as a direct substrate for α-amylase, eliminating the need for auxiliary enzymes in some assay formats. nih.gov This derivative offers advantages such as greater sensitivity and longer reagent stability compared to some other nitrophenyl-based substrates. nih.gov

The synthesis of these advanced derivatives often employs chemoenzymatic methods. These approaches combine the precision of chemical synthesis for creating the modified aglycone (the non-sugar part) with the specificity of enzymatic reactions to build the oligosaccharide chain. This allows for the controlled and efficient production of complex substrates that would be challenging to create through purely chemical means.

Table 1: Examples of Advanced 4-Nitrophenyl α-D-Maltopyranoside Derivatives

| Derivative Name | Modification | Key Feature | Application |

| Ethylidene-blocked 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7) | Ethylidene group at the non-reducing end | Prevents direct cleavage by auxiliary enzymes | Routine α-amylase assays with increased sensitivity nih.govmedchemexpress.com |

| Benzyl-modified 4-nitrophenyl-α-D-maltopentaoside | Benzyl group at the non-reducing end | Blocks action of glucoamylase and α-glucosidase | Specific α-amylase activity measurement |

| 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | Chloro-substitution on the nitrophenyl group | Direct substrate for α-amylase, enhanced sensitivity | Clinical diagnostics for amylase nih.gov |

Integration into Novel Biosensor and Diagnostic Platforms

The chromogenic properties of 4-Nitrophenyl α-D-maltopyranoside and its derivatives make them highly suitable for integration into a variety of biosensor and diagnostic platforms. scbt.com The enzymatic release of 4-nitrophenol, which can be easily quantified by absorbance at 405 nm, provides a straightforward and reliable signal for detecting enzyme activity. nih.gov

Current diagnostic assays for α-amylase, particularly for conditions like pancreatitis, heavily rely on these substrates in automated clinical analyzers. medchemexpress.com These platforms are essentially sophisticated spectrophotometers that can handle multiple samples and reagents, making the assays rapid and reproducible. The use of derivatives like EPS-G7 and CNP-G3 has improved the accuracy and efficiency of these routine diagnostic tests. nih.govnih.gov

Looking forward, there is significant potential for incorporating these substrates into more novel biosensor formats. For instance, electrochemical biosensors could be developed where the 4-nitrophenol produced by enzymatic activity is detected electrochemically. This could offer even higher sensitivity and the potential for miniaturization, leading to point-of-care diagnostic devices. The principle would involve immobilizing the necessary enzymes (e.g., α-amylase and α-glucosidase) on an electrode surface. When a sample containing the analyte is introduced with the 4-nitrophenyl-based substrate, the resulting 4-nitrophenol could be oxidized or reduced at the electrode, generating a measurable current that is proportional to the enzyme activity.

Optical biosensors are another promising avenue. While current methods rely on simple colorimetry, more advanced optical detection techniques could be employed. For example, the substrate could be integrated into fiber-optic sensors or lab-on-a-chip devices. These platforms could allow for real-time monitoring of enzymatic reactions in very small sample volumes.

The development of such novel biosensors will depend on robust methods for immobilizing the substrate and any necessary auxiliary enzymes onto the sensor surface while maintaining their activity and stability. Advances in materials science and surface chemistry will be crucial for creating these next-generation diagnostic tools.

Table 2: Potential Biosensor Platforms for 4-Nitrophenyl α-D-Maltopyranoside

| Biosensor Type | Detection Principle | Potential Advantages |

| Automated Clinical Analyzers | Colorimetric detection of 4-nitrophenol | High-throughput, established technology nih.govnih.gov |

| Electrochemical Biosensors | Electrochemical oxidation/reduction of 4-nitrophenol | High sensitivity, potential for miniaturization |

| Optical Biosensors (Fiber-optic, Lab-on-a-chip) | Advanced optical detection of 4-nitrophenol | Real-time monitoring, small sample volumes |

Applications in Complex Biological System Analysis

A significant area of future research involves the application of 4-Nitrophenyl α-D-maltopyranoside and its derivatives to study enzymatic activity in complex biological systems. While these substrates are well-established for analyzing purified enzymes and in clinical diagnostics using serum or urine, their potential extends to a broader range of biological matrices. nih.govnih.gov

For example, these substrates can be used to measure α-amylase activity in other bodily fluids like saliva and in pancreatic extracts. This is valuable for both clinical research and for understanding the physiology of digestion. The ability to accurately quantify enzyme activity in these complex mixtures, which contain numerous other proteins and potential interfering substances, highlights the specificity and utility of these chromogenic substrates.

Beyond clinical applications, there is growing interest in using these substrates in food science and biotechnology. For instance, α-amylase activity is a critical parameter in the baking and brewing industries. 4-Nitrophenyl α-D-maltopyranoside and its derivatives can be used for quality control of raw materials, such as malted barley, and for monitoring fermentation processes. megazyme.com Their use in these contexts can help to ensure product consistency and quality.

Furthermore, these substrates are valuable tools in fundamental research for characterizing newly discovered enzymes from various sources, including microorganisms, plants, and animals. By providing a standardized assay, they allow for the comparison of enzyme kinetics and substrate specificities across different species and under various conditions. This is crucial for advancing our understanding of carbohydrate metabolism and for identifying novel enzymes with potential applications in biotechnology.

The ongoing development of more sensitive and specific derivatives will further enhance the utility of 4-Nitrophenyl α-D-maltopyranoside in the analysis of these and other complex biological systems, opening up new avenues for research and application.

Q & A

Basic: What is the standard protocol for preparing 4-Nitrophenyl α-D-maltopyranoside solutions in enzyme assays?

Answer:

Prepare a stock solution (e.g., 10 mM) in a buffer compatible with the target enzyme, such as citrate (90 mmol/L) with chloride (10 mmol/L) at pH 4.8, as used in α-glucosidase assays . Ensure dissolution via vortexing or sonication. For kinetic studies, dilute to working concentrations (e.g., 0.1–5 mM) and confirm stability via spectrophotometric baseline scans (e.g., 300–420 nm). Include chloroform (0.01% v/v) as a preservative to inhibit microbial growth in long-term storage .

Advanced: How can researchers resolve discrepancies in reported Michaelis constant (Km) values for α-glucosidase using this substrate?

Answer:

Variations in Km may arise from differences in assay conditions (pH, temperature, ionic strength) or enzyme sources. For example, citrate buffer at pH 4.8 yields distinct kinetics compared to phosphate buffers at neutral pH . Standardize conditions by:

- Replicating the buffer system and temperature from prior studies.

- Validating enzyme purity via SDS-PAGE to rule out isoform interference.

- Using on-line microdialysis coupled with HPLC-UV to directly measure substrate depletion and product formation, reducing artifacts from coupled assays .

Advanced: How to evaluate 4-Nitrophenyl α-D-maltopyranoside’s suitability as a competitive ligand in lectin-binding studies?

Answer:

In competitive inhibition assays, monitor fluorescence intensity (e.g., flow cytometry) with and without the substrate. If no inhibition is observed (as with 4-Nitrophenyl α-D-mannopyranoside in lectin studies ):

- Test structurally distinct ligands (e.g., mannose derivatives) to confirm binding specificity.

- Use surface plasmon resonance (SPR) to directly measure binding affinities.

- Perform molecular docking simulations to assess steric or electronic incompatibility with the lectin’s active site.

Basic: What spectroscopic parameters are optimal for detecting 4-nitrophenol release in kinetic assays?

Answer:

Under alkaline conditions (e.g., 0.1 M Na2CO3, pH 10.5), 4-nitrophenol exhibits a strong absorbance peak at 405 nm (ε ≈ 18,500 M⁻¹cm⁻¹) . Terminate reactions with alkali (1:1 v/v) and measure within 30 minutes to avoid signal drift. For continuous assays, maintain pH >9.5 in the reaction mix to ensure immediate color development.

Advanced: How to design experiments assessing substrate specificity across related glycosidases (e.g., α-glucosidase vs. α-galactosidase)?

Answer:

- Compare kinetic parameters (Km, kcat) of 4-Nitrophenyl α-D-maltopyranoside against analogous substrates (e.g., 4-Nitrophenyl α-D-glucopyranoside) .

- Introduce competitive inhibitors (e.g., acarbose for α-glucosidase) to confirm active-site binding.

- Use site-directed mutagenesis to identify residues critical for maltopyranoside recognition, leveraging structural data from homologous enzymes.

Basic: What controls are essential in enzyme activity assays using this substrate?

Answer:

- Negative controls:

- No-enzyme control (substrate stability).

- Heat-inactivated enzyme (background hydrolysis).

- Positive controls:

Advanced: How to minimize non-enzymatic hydrolysis of 4-Nitrophenyl α-D-maltopyranoside in long-term assays?

Answer:

- Optimize pH: Non-enzymatic hydrolysis accelerates at extremes (pH <3 or >10). Use near-neutral buffers (pH 6–8) unless enzyme activity requires otherwise .

- Add stabilizers: Bovine serum albumin (0.1% w/v) reduces adsorption to labware.

- Pre-incubate substrate without enzyme to quantify baseline hydrolysis; subtract this rate from total activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.